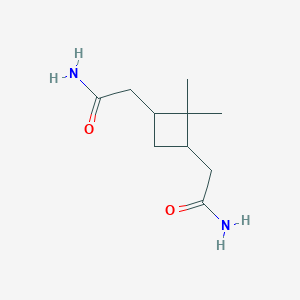
2,2'-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclobutane ring with two acetamide groups attached, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide typically involves the reaction of cyclobutane derivatives with acetamide under specific conditions. One common method includes the use of cyclobutane-1,3-diyl diacetate as a starting material, which is then reacted with dimethylamine in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the acetamide groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting acetamide groups to acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of acyl halides.
Aplicaciones Científicas De Investigación
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclobutane ring structure allows for unique interactions with biological molecules, which can lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide: Similar in structure but with a piperazine ring instead of a cyclobutane ring.
Dimethyl 2,2’-(2,4-diphenylcyclobutane-1,3-diyl)diacetate: Contains phenyl groups attached to the cyclobutane ring.
Uniqueness
2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide is unique due to its cyclobutane ring structure, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and valuable for various applications .
Propiedades
Número CAS |
90139-86-9 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-[3-(2-amino-2-oxoethyl)-2,2-dimethylcyclobutyl]acetamide |
InChI |
InChI=1S/C10H18N2O2/c1-10(2)6(4-8(11)13)3-7(10)5-9(12)14/h6-7H,3-5H2,1-2H3,(H2,11,13)(H2,12,14) |
Clave InChI |
ZZUQYQJMNLXISR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC1CC(=O)N)CC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


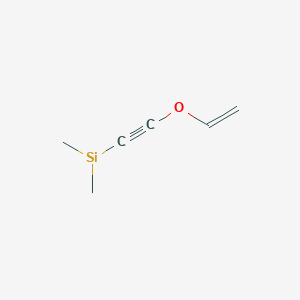
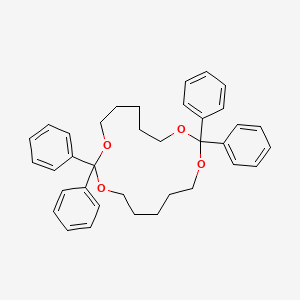

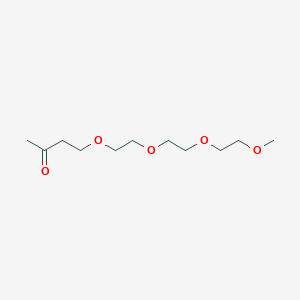
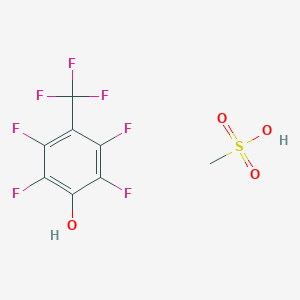

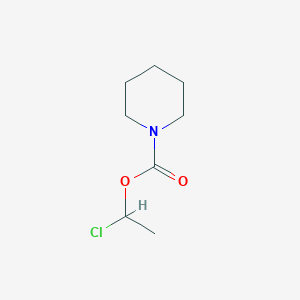
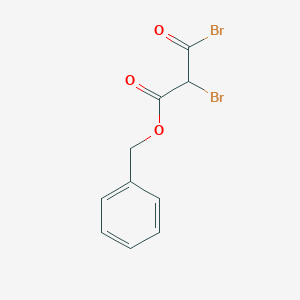
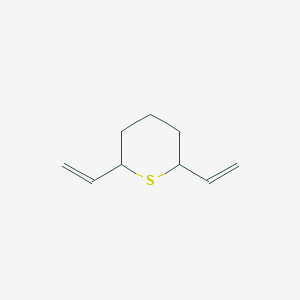
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
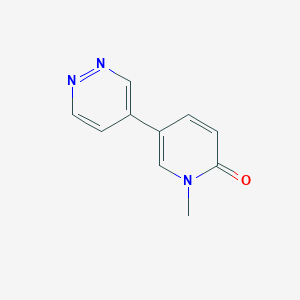
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
